molecular formula C9H16F2O2 B2879635 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol CAS No. 2352841-72-4

2-(4,4-Difluorocyclohexyl)-2-methoxyethanol

Cat. No.: B2879635
CAS No.: 2352841-72-4
M. Wt: 194.222
InChI Key: LBXAJEVMGMSMFY-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-methoxyethanol is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a methoxyethanol moiety

Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol typically involves the reaction of 4,4-difluorocyclohexanone with methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of methoxyethanol to the carbonyl group of 4,4-difluorocyclohexanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)-2-methoxyethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorocyclohexyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-methoxyethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methoxyethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The methoxyethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-(4,4-Difluorocyclohexyl)-2-methoxyethanol can be compared with other similar compounds, such as:

    2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar difluorocyclohexyl group but differs in the functional group attached to it.

    4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but has a different alcohol moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2O2/c1-13-8(6-12)7-2-4-9(10,11)5-3-7/h7-8,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXAJEVMGMSMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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